3,5-Dichloroisothiazole-4-carbonitrile
Overview
Description
3,5-Dichloroisothiazole-4-carbonitrile is a chemical compound with the molecular formula C4Cl2N2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white to yellow solid form and is often used as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
The synthesis of 3,5-Dichloroisothiazole-4-carbonitrile typically involves the reaction of 3,5-dichloroisothiazole with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
3,5-Dichloroisothiazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions with different nucleophiles, such as amines and thiols, to form substituted isothiazole derivatives.
Oxidation Reactions: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dichloroisothiazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dichloroisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt the synthesis of essential biomolecules in the target organisms .
Comparison with Similar Compounds
3,5-Dichloroisothiazole-4-carbonitrile can be compared with other similar compounds, such as:
3,5-Dibromo-4-isothiazolecarbonitrile: Similar in structure but with bromine atoms instead of chlorine atoms.
3,5-Dichloro-4-cyanoisothiazole: Another closely related compound with similar applications but varying in specific properties and reactivity.
Properties
IUPAC Name |
3,5-dichloro-1,2-thiazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2S/c5-3-2(1-7)4(6)9-8-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNARDFVMLWILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308232 | |
Record name | 3,5-Dichloroisothiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2120-82-3 | |
Record name | 2120-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dichloroisothiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,2-thiazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,5-Dichloroisothiazole-4-carbonitrile a useful starting material in organic synthesis?
A: this compound possesses two chlorine atoms that can be selectively replaced through Suzuki coupling reactions. This selectivity is key as it allows for the stepwise introduction of different substituents at specific positions on the isothiazole ring. [, ] For example, reacting this compound with an arylboronic acid first targets the chlorine atom at the 5-position. [] This regiospecificity is maintained even when using 3,5-dibromoisothiazole-4-carbonitrile, further highlighting the compound's versatility in controlled synthesis. []
Q2: Can you provide an example of a specific reaction involving this compound?
A: One example involves reacting this compound with sodium nitrite. [] This reaction leads to the substitution of the chlorine atom at the 5-position with a hydroxyl group, yielding 3-chloro-5-hydroxyisothiazole-4-carbonitrile. [] This transformation demonstrates the compound's reactivity towards nucleophilic substitution and its potential for introducing diverse functional groups onto the isothiazole core.
Q3: What are the typical reaction conditions for Suzuki coupling reactions involving this compound?
A: Successful Suzuki coupling reactions with this compound have been achieved using various aryl- and methylboronic acids, a palladium catalyst, a base, and often a phase transfer agent. [] Optimization of the base, phase transfer agent, and palladium catalyst is crucial for achieving high yields. [] Potassium phenyltrifluoroborate has also proven effective for coupling at the 5-position. []
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